

3,4,5,6-Tetrahydrophthalimide: A Versatile Scaffold for Bioactive Molecule Development

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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydrophthalimide

Cat. No.: B1345106

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[City, State] – [Date] – **3,4,5,6-Tetrahydrophthalimide**, a readily accessible chemical building block, is gaining significant attention in the fields of medicinal chemistry and agrochemistry. Its unique structural features serve as a versatile scaffold for the synthesis of a diverse range of bioactive molecules, including potent herbicides, anticonvulsants, and antimicrobial agents. This application note provides an overview of the synthetic utility of **3,4,5,6-tetrahydrophthalimide** and detailed protocols for the preparation and evaluation of its derivatives.

The core structure of **3,4,5,6-tetrahydrophthalimide**, featuring a partially saturated cyclohexene ring fused to a phthalimide moiety, allows for systematic chemical modifications at the nitrogen atom. This enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of biological activity and pharmacokinetic properties.

Applications in Herbicide Development

Derivatives of **3,4,5,6-tetrahydrophthalimide** are prominent in the development of herbicides. A notable example is the commercial herbicide Flumioxazin. The primary mechanism of action for these herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.^{[1][2][3]} PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates

highly reactive singlet oxygen.[2][3] This reactive oxygen species causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.[2][3]

Quantitative Herbicidal Activity Data

The herbicidal efficacy of **3,4,5,6-tetrahydrophthalimide** derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or Ki values against the PPO enzyme and by assessing their growth inhibition of various weed species.

Compound ID	Target Enzyme/Weed	IC50 / Ki / % Inhibition	Reference
B11	Nicotiana tabacum PPO (NtPPO)	Ki = 9.05 nM	[4]
B20	Nicotiana tabacum PPO (NtPPO)	Ki = 10.23 nM	[4]
A20	Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea	100% inhibition @ 37.5 g a.i./ha	[4]
B11	Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea	>90% inhibition @ 18.75 g a.i./ha	[4]
Flumiclorac-pentyl (standard)	Nicotiana tabacum PPO (NtPPO)	Ki = 46.02 nM	[4]

Applications in Anticonvulsant Drug Discovery

The phthalimide scaffold, including its tetrahydro-derivatives, has been explored for the development of novel anticonvulsant agents. The primary mechanism of action for many of these compounds is the blockade of voltage-gated sodium channels in neurons.[5][6][7][8][9] By binding to these channels, the influx of sodium ions is inhibited, which in turn reduces neuronal excitability and suppresses the rapid and excessive firing of neurons that initiate and propagate seizures.[5][6][9]

Quantitative Anticonvulsant Activity Data

The anticonvulsant potential of these compounds is often assessed using the maximal electroshock (MES) seizure model in rodents, with the effective dose required to protect 50% of the animals (ED50) being a key parameter.

Compound ID	Animal Model	ED50 (mg/kg)	Reference
4-amino-N-(2-methylphenyl)-phthalimide	Mice (MES test)	47.61 μ mol/kg	[10]
4-amino-N-(2,6-dimethylphenyl)-phthalimide	Rats (MES test)	25.2 μ mol/kg	[10]
Compound 5j	Mice (MES test)	9.2 mg/kg	[11]
Compound 14	Mice (MES test)	9.3 mg/kg	[12]

Applications in Antimicrobial Agent Development

Derivatives of **3,4,5,6-tetrahydrophthalimide** have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial mechanism of action can vary depending on the specific structural modifications. Some derivatives have been shown to disrupt the integrity of the microbial cell wall or membrane.[\[13\]](#) Others are believed to inhibit essential cellular processes such as protein synthesis by targeting bacterial ribosomes.[\[6\]](#)

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID	Microorganism	MIC (µg/mL)	Reference
Phthalimide aryl ester 3b	Staphylococcus aureus	128	[6]
Phthalimide aryl ester 3b	Pseudomonas aeruginosa	128	[6]
Phthalimide aryl ester 3b	Candida tropicalis	128	[6]
Phthalimide aryl ester 3b	Candida albicans	128	[6]
N-butylphthalimide (NBP)	Candida albicans 10231	100	[14]
N-butylphthalimide (NBP)	Staphylococcus epidermidis	100	[14]

Experimental Protocols

General Synthesis of N-substituted-3,4,5,6-Tetrahydrophthalimides

A common and straightforward method for the synthesis of N-substituted **3,4,5,6-tetrahydrophthalimides** involves the condensation of 3,4,5,6-tetrahydrophthalic anhydride with a primary amine.

Procedure:

- To a solution of 3,4,5,6-tetrahydrophthalic anhydride (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or DMF), add the desired primary amine (1.0-1.2 eq).
- The reaction mixture is then heated to reflux for a period of 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the desired N-substituted **3,4,5,6-tetrahydrophthalimide**.

Protocol for Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for evaluating the anticonvulsant activity of a compound.

Procedure:

- Adult male mice or rats are used for the experiment.
- The test compound is administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group receives the solvent alone.
- After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes using a convulsimeter.
- The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The number of animals protected from the tonic hindlimb extension in each group is recorded.
- The ED50 value, the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

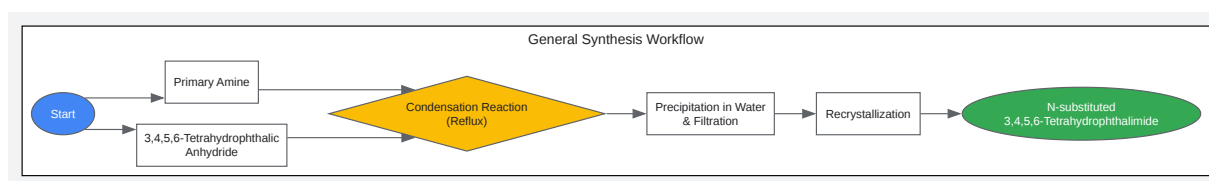
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Procedure:

- A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Each well is then inoculated with a standardized suspension of the target microorganism.
- A positive control well (microorganism without the test compound) and a negative control well (broth only) are included.
- The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

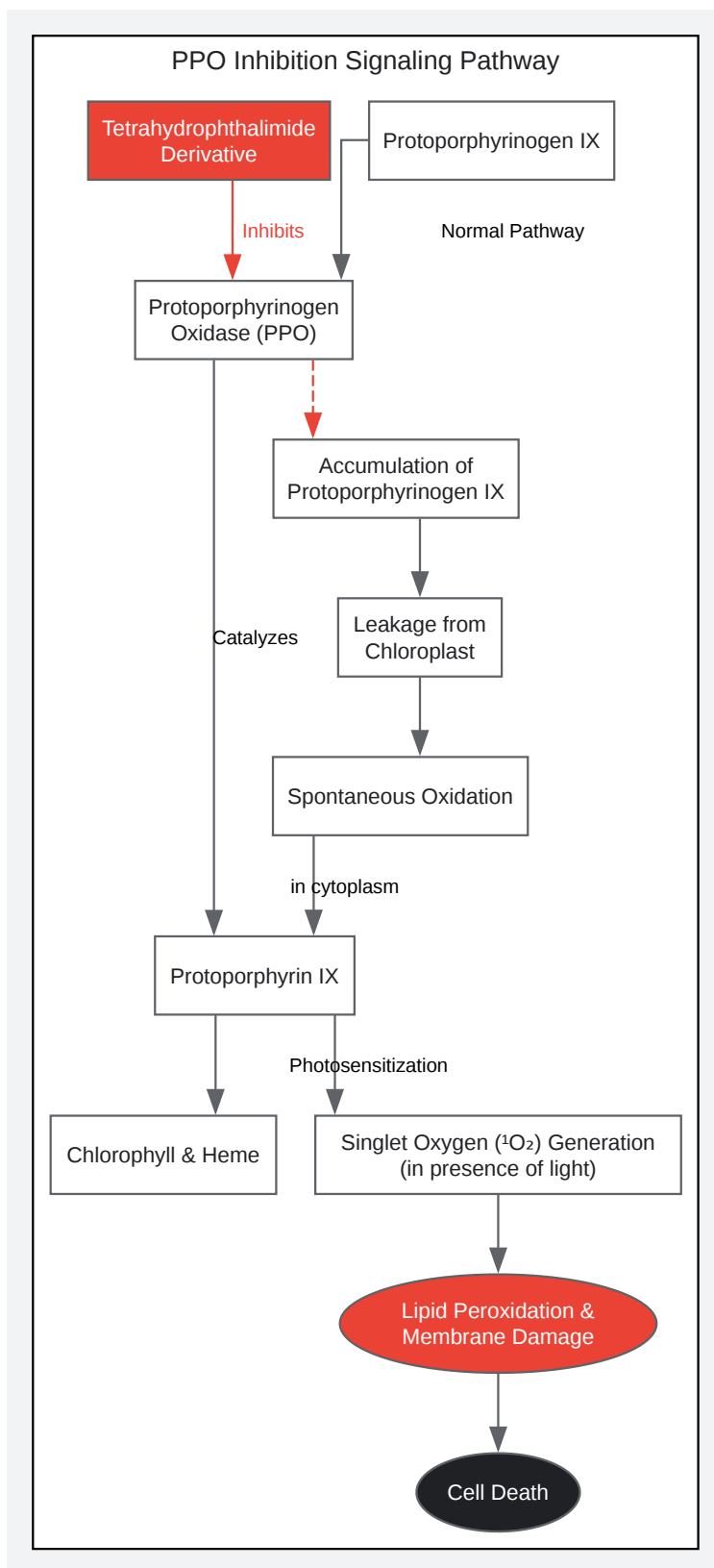
Visualizing the Molecular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



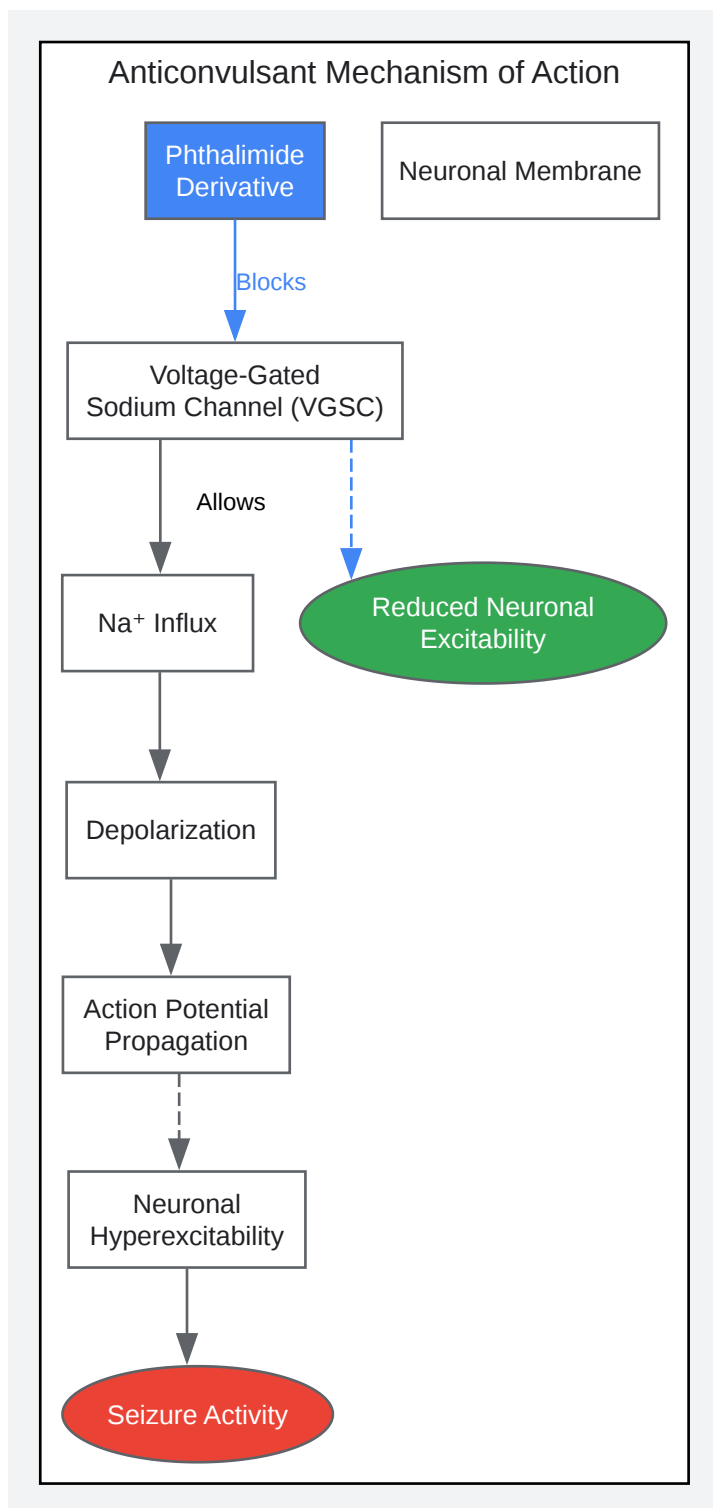
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General Synthetic Workflow for N-substituted **3,4,5,6-Tetrahydrophthalimides**.



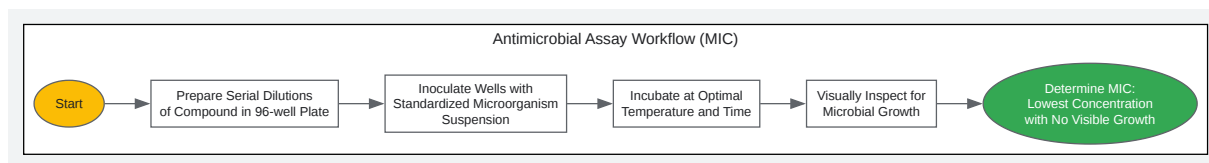
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Herbicidal Mechanism: Inhibition of Protoporphyrinogen Oxidase.



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Anticonvulsant Mechanism: Blockade of Voltage-Gated Sodium Channels.



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Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

3,4,5,6-Tetrahydrophthalimide represents a privileged scaffold in the design and synthesis of novel bioactive molecules. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance as a building block in drug discovery and agrochemical development. The detailed protocols and mechanistic insights provided in this application note aim to facilitate further research and development in this promising area.

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